Loureirin C

Description

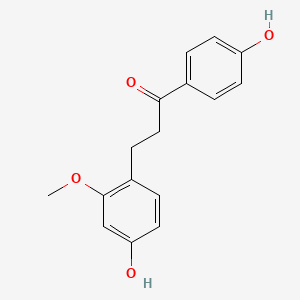

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-4,6-8,10,17-18H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKRZXFBCWYAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Loureirin C: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and biological activities of Loureirin C, a promising dihydrochalcone from Dracaena cochinchinensis.

Introduction

This compound is a dihydrochalcone, a type of natural phenol, isolated from the red resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood". This traditional medicine has been used for centuries for its reputed therapeutic properties, including promoting blood circulation and dispersing blood stasis. Modern scientific investigation has identified this compound as one of the key bioactive constituents, exhibiting a wide array of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols.

Chemical Structure and Properties

This compound, with the IUPAC name 3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one, is characterized by a three-carbon bridge linking two phenyl rings. Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| Molecular Formula | C₁₆H₁₆O₄ |

| IUPAC Name | 3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one |

| SMILES | COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O[1] |

| InChIKey | LCKRZXFBCWYAKU-UHFFFAOYSA-N[1] |

| CAS Number | 116384-24-8[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 272.30 g/mol | PubChem |

| Appearance | White powder | ChemicalBook[3] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol. | GlpBio[2], BioCrick |

| Calculated LogP | 2.92 | LookChem |

| Calculated Polar Surface Area | 66.76 Ų | LookChem |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively published. However, based on its chemical structure, the following characteristic spectral features can be anticipated:

-

¹H NMR: Signals corresponding to aromatic protons on the two phenyl rings, a methoxy group singlet, and methylene protons of the propane bridge.

-

¹³C NMR: Resonances for aromatic carbons, the carbonyl carbon, the methoxy carbon, and the aliphatic carbons of the propane bridge.

-

UV-Vis: Absorption maxima characteristic of the dihydrochalcone chromophore.

-

IR: Stretching vibrations for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups.

Biological Activities and Mechanisms of Action

This compound has demonstrated a remarkable range of biological activities, making it a subject of intense research for its therapeutic potential.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties in models of both Parkinson's and Alzheimer's disease.

-

In Parkinson's Disease: this compound has been shown to inhibit ferroptosis and apoptosis in a 6-hydroxydopamine (6-OHDA)-induced cellular model of Parkinson's disease. This protective effect is mediated through the activation of the Nrf2 signaling pathway.

-

In Alzheimer's Disease: this compound acts as a novel selective estrogen receptor α (ERα) modulator.[4] This interaction is believed to be a key mechanism behind its anti-Alzheimer's disease effects, offering a potential therapeutic avenue for this neurodegenerative condition.[4]

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects. It has been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, it can ameliorate ischemia and reperfusion injury by inhibiting the activation of the TLR4/NF-κB pathway.[5]

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. Theoretical studies suggest that its mechanism of action involves hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). The IC50 value for its neuroprotective effect in SH-SY5Y cells, which is linked to its antioxidant activity, has been reported to be 4.942 μM.[6]

Anticancer Activity

This compound and its analogues have shown promising anticancer activity, particularly against colorectal cancer cells. The proposed mechanism involves the induction of G2/M cell cycle arrest and the upregulation of the Fas death receptor, leading to apoptosis.

| Cell Line | Activity | IC₅₀ (µM) | Reference |

| HCT116 (colorectal) | Cytotoxicity | 17.9 (for analogue 4c) | PubMed[7] |

| SH-SY5Y (neuroblastoma) | Neuroprotection | 4.942 | Molecules[6] |

Signaling Pathways

The diverse biological effects of this compound are orchestrated through its modulation of several key signaling pathways.

Nrf2 Signaling Pathway

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Estrogen Receptor α (ERα) Signaling Pathway in Neuroprotection

This compound's neuroprotective effects in Alzheimer's disease are linked to its modulation of the Estrogen Receptor α (ERα). By acting as a selective ERα modulator, this compound can initiate signaling cascades that promote neuronal survival and synaptic plasticity, counteracting the neurodegenerative processes associated with Alzheimer's.

Fas Death Receptor Signaling Pathway in Anticancer Activity

In colorectal cancer cells, an analogue of this compound has been shown to upregulate the Fas death receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily. This upregulation sensitizes the cancer cells to apoptosis. The binding of the Fas ligand (FasL) to the Fas receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of a cascade of caspases and ultimately, programmed cell death.

Experimental Protocols

Extraction and Isolation of this compound from Dracaena cochinchinensis

The following is a general protocol for the extraction and isolation of this compound, which may require optimization based on the specific plant material and available equipment.

Detailed Steps:

-

Preparation of Plant Material: The dried resin of Dracaena cochinchinensis is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered resin is subjected to ultrasonic extraction with methanol. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant material, and the filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography, often using silica gel as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: The fractions enriched with this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blot for Nrf2 Activation

Western blotting can be used to detect the translocation of Nrf2 from the cytoplasm to the nucleus.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells and separate the cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a suitable protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. An increase in the Nrf2 signal in the nuclear fraction compared to the control indicates activation and translocation.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its diverse biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects, are underpinned by its ability to modulate key cellular signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into its pharmacokinetic and toxicological profiles, as well as in-depth studies of its mechanisms of action, will be crucial for translating its promise into clinical applications. The detailed experimental protocols provided herein should serve as a valuable resource for initiating and advancing research on this intriguing molecule.

References

- 1. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. pnas.org [pnas.org]

- 4. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound ameliorates ischemia and reperfusion injury in rats by inhibiting the activation of the TLR4/NF-κB pathway and promoting TLR4 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update on the Neuroprotective Effect of Estrogen Receptor Alpha Against Alzheimer's Disease | Semantic Scholar [semanticscholar.org]

Loureirin C: A Technical Guide to its Toxicology and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loureirin C, a flavonoid constituent of "Dragon's Blood" resin from Dracaena species, has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the toxicology and safety profile of this compound. Due to a notable lack of direct toxicological studies on the isolated compound, this report critically evaluates available data on related Dracaena extracts and outlines standardized experimental protocols for future safety assessments. The guide also visualizes key signaling pathways associated with this compound's mechanism of action to provide a broader context for its biological effects.

Introduction

This compound is a dihydrochalcone flavonoid found in the resinous exudate of Dracaena cochinchinensis, commonly known as Dragon's Blood. This traditional medicine has a long history of use in treating various ailments. Modern research has begun to explore the pharmacological activities of its isolated constituents, including this compound. Preliminary studies suggest that this compound may exert its effects through modulation of key cellular signaling pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Estrogen Receptor α (ERα) pathways. Despite its therapeutic potential, a comprehensive toxicological profile for this compound is not well-established in the scientific literature. This guide aims to consolidate the available safety-related information and provide a framework for its systematic toxicological evaluation.

Toxicological Profile

Direct and comprehensive toxicological data for purified this compound is scarce. To provide an initial safety assessment, data from a study on a methanol extract of Dracaena cinnabari resin, a botanical source of Dragon's Blood with a similar chemical profile, is presented as a surrogate. It is critical to note that the following data pertains to an extract and not to isolated this compound; therefore, these values should be interpreted with caution.

Acute Oral Toxicity

An acute oral toxicity study on a methanol extract of Dracaena cinnabari resin was conducted in Sprague Dawley rats. The study, following OECD guideline 423, established that the extract was well-tolerated.[1][2]

Sub-chronic Toxicity

A 28-day sub-chronic oral toxicity study of the Dracaena cinnabari resin methanol extract in Sprague Dawley rats did not reveal any significant treatment-related adverse effects on body weight, organ weight, or hematological and biochemical parameters at the doses tested.[1][2]

In Vitro Cytotoxicity

One study has reported on the in vitro cytotoxicity of this compound in a human neuroblastoma cell line.

| Cell Line | Compound | Concentration | Effect on Cell Viability | Citation |

| SH-SY5Y | This compound | < 15 µM | Almost no effect | [3] |

Table 1: In Vitro Cytotoxicity of this compound

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound. Standard assays, as detailed in the experimental protocols section, would be necessary to evaluate these endpoints.

Pharmacokinetics (ADME)

Comprehensive pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is not currently available in the public domain.

Key Signaling Pathways

This compound has been shown to interact with several key signaling pathways, which may underlie both its therapeutic effects and potential off-target activities.

Caption: Nrf2 Signaling Pathway Activation by this compound.

Caption: Estrogen Receptor α (ERα) Signaling Pathway Modulation by this compound.

Experimental Protocols

The following protocols are based on internationally recognized OECD guidelines and represent the standard methodologies for assessing the toxicological profile of a novel compound like this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Principle: This method is a stepwise procedure using a small number of animals per step to classify a substance's toxicity based on fixed dose levels.

-

Test Animals: Healthy, young adult rodents (usually female rats), nulliparous and non-pregnant.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, water with 0.5% carboxymethylcellulose).

-

Procedure:

-

Animals are fasted overnight (for rats) prior to dosing.

-

A starting dose (e.g., 300 mg/kg) is administered by oral gavage to a group of 3 female rats.

-

Animals are observed for mortality, moribundity, and clinical signs of toxicity closely for the first 4 hours and then daily for 14 days.

-

The outcome of the first step determines the next step:

-

If mortality occurs, the dose for the next step is decreased.

-

If no mortality occurs, the dose for the next step is increased.

-

-

The procedure is repeated until a clear outcome for classification is achieved.

-

-

Observations: Clinical signs, body weight changes, and mortality are recorded. At the end of the study, all animals are subjected to gross necropsy.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Acute and sub-acute oral toxicity of Dracaena cinnabari resin methanol extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Loureirin C: A Comprehensive Technical Review for Drug Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin C, a dihydrochalcone derived from the red resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its chemical properties, biological effects, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and elucidation of key signaling pathways.

Chemical Properties

This compound is a phenolic compound with the chemical formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol . It is characterized as a white powder, soluble in organic solvents such as methanol, ethanol, and DMSO.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₄ | [1] |

| Molecular Weight | 272.30 g/mol | [1] |

| Appearance | White powder | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO | [2] |

| CAS Number | 116384-24-8 | [1] |

Biological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and potential anti-cancer effects. These activities are mediated through its interaction with various cellular signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models.

Quantitative Data: Neuroprotective Effects

| Assay/Model | Cell Line/Animal | Treatment/Dosage | Result | Reference |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y cells | 1-10 µM | IC₅₀ = 4.942 µM for cell viability | [3][4] |

| Chronic Corticosterone Exposure | Mice | 0.32 mg/kg/day (oral) | Prevented abnormal behaviors and downregulation of BDNF | |

| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | Sprague-Dawley Rats | 7, 14, and 28 mg/kg (intragastric) | Alleviated brain impairment, reduced brain water content and cerebral infarct volume | [5][6] |

Signaling Pathways in Neuroprotection

-

AKT/mTOR/CREB Signaling Pathway: In a model of chronic corticosterone-induced depression, this compound was shown to prevent the downregulation of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of AKT, mTOR, and CREB in the prefrontal cortex. This suggests that this compound's antidepressant-like effects are mediated through the activation of this pro-survival signaling cascade.

-

Estrogen Receptor α (ERα) Modulation: this compound has been identified as a novel selective estrogen receptor α (ERα) modulator. It exhibits partial agonistic activity towards ERα, and its neuroprotective effects in Alzheimer's disease models are mediated through this receptor. This suggests its potential as a phytoestrogen for hormone-related neurological conditions.[7]

Anti-inflammatory and Antioxidant Effects

This compound demonstrates potent anti-inflammatory and antioxidant activities by modulating key inflammatory and oxidative stress pathways.

Quantitative Data: Anti-inflammatory and Antioxidant Effects

| Assay/Model | Cell Line/Animal | Treatment/Dosage | Result | Reference |

| Chronic Unpredictable Mild Stress (CUMS) | Mice | 0.64 mg/kg/day (oral) | Prevented the CUMS-induced increase in IL-17 expression in the prefrontal cortex. | [8] |

| Ischemia/Reperfusion Injury | Sprague-Dawley Rats | 7, 14, and 28 mg/kg (intragastric) | Inhibited microglial activation and production of inflammatory cytokines. | [5][6] |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y cells | 5 and 10 µM | Efficiently inhibited the generation of intracellular and mitochondrial reactive oxygen species (ROS). | [3][4] |

Signaling Pathways in Anti-inflammation and Antioxidation

-

TLR4/NF-κB Signaling Pathway: this compound ameliorates ischemia and reperfusion injury by inhibiting the activation of the Toll-like receptor 4 (TLR4)/NF-κB pathway. It promotes the ubiquitination and degradation of TLR4 by increasing its binding to the E3 ubiquitin ligase Triad3A. This leads to a reduction in the production of pro-inflammatory cytokines.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound ameliorates ischemia and reperfusion injury in rats by inhibiting the activation of the TLR4/NF-κB pathway and promoting TLR4 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and Xanthoceraside Attenuate Depression-Like Behaviors and Expression of Interleukin-17 in the Prefrontal Cortex Induced by Chronic Unpredictable Mild Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phytoestrogenic Profile of Loureirin C: A Technical Guide

Abstract

Loureirin C, a dihydrochalcone derived from the traditional medicinal plant Dracaena cochinchinensis (Dragon's Blood resin), has emerged as a compound of significant interest due to its phytoestrogenic properties. Structurally similar to 17β-estradiol, this compound has been identified as a novel selective estrogen receptor α (ERα) modulator.[1][2][3] This technical guide provides a comprehensive overview of the methodologies used to characterize its estrogenic activity, summarizes the available quantitative data, and elucidates the molecular signaling pathways through which it exerts its effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of phytoestrogens and estrogen receptor modulation.

Introduction to this compound as a Phytoestrogen

Phytoestrogens are plant-derived compounds that can mimic or modulate the actions of endogenous estrogens by interacting with estrogen receptors (ERs).[4] These molecules are investigated for their potential therapeutic applications in hormone-dependent conditions, including menopausal symptoms, osteoporosis, and certain cancers.[5][6] this compound has been shown to possess estrogenic activity, with a particular selectivity for ERα, making it a candidate for development as a selective estrogen receptor modulator (SERM).[1][2][3] Its activity has been primarily characterized through a combination of in vitro assays designed to assess receptor binding, transcriptional activation, and cellular proliferation.

Quantitative Assessment of Estrogenic Activity

The estrogenic potential of a compound is quantified through a tiered approach, moving from direct receptor interaction to cellular response. While specific quantitative data for this compound's binding affinity and transcriptional activation potency are detailed in dedicated studies, the following tables structure the key parameters used in its evaluation.

Table 1: Estrogen Receptor Binding Affinity of this compound

This table summarizes the relative binding affinity (RBA) of this compound for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The RBA is determined through competitive binding assays, where the test compound's ability to displace radiolabeled 17β-estradiol ([³H]-E₂) from the receptor is measured. The IC₅₀ (half-maximal inhibitory concentration) is calculated and compared to that of unlabeled E₂ to determine the RBA.[7]

| Compound | Target Receptor | IC₅₀ (nM) | Relative Binding Affinity (RBA, E₂ = 100%) | Reference |

| 17β-Estradiol | ERα | Value | 100 | Control |

| This compound | ERα | Data not available in abstract | Data not available in abstract | [3] |

| 17β-Estradiol | ERβ | Value | 100 | Control |

| This compound | ERβ | Data not available in abstract | Data not available in abstract | [3] |

Note: Specific IC₅₀ and RBA values for this compound require access to the full text of the cited primary literature.

Table 2: In Vitro Estrogen Receptor Transcriptional Activity of this compound

This table presents the results from reporter gene assays, which measure the ability of this compound to activate the transcription of genes containing an estrogen response element (ERE). The half-maximal effective concentration (EC₅₀) represents the concentration at which this compound induces a response halfway between the baseline and maximum.[8] Studies indicate this compound has partial-agonistic activity on ERα.[3]

| Compound | Cell Line | Reporter System | EC₅₀ (nM) | Max Efficacy (% of E₂) | Reference |

| 17β-Estradiol | T47D or HEK293 | ERE-Luciferase | Value | 100% | Control |

| This compound | T47D or HEK293 | ERE-Luciferase | Data not available in abstract | Partial Agonist | [3] |

Note: Specific EC₅₀ and efficacy values for this compound require access to the full text of the cited primary literature.

Table 3: Estrogenic Proliferation in MCF-7 Cells (E-Screen Assay)

The E-Screen assay measures the proliferative effect of estrogenic compounds on ER-positive breast cancer cells, such as MCF-7. The data is often presented as a proliferative index or relative to the maximal effect of 17β-estradiol.

| Compound | Concentration Range Tested | Maximal Proliferative Effect (Fold over Vehicle Control) | Relative Proliferative Effect (RPE, % of E₂) | Reference |

| 17β-Estradiol | e.g., 1 pM - 1 nM | ~6- to 10-fold | 100% | [9][10] |

| This compound | Data not available in abstract | Data not available in abstract | Data not available in abstract | [3] |

Note: Specific concentration-response data for this compound in E-Screen assays require access to the full text of the cited primary literature.

Molecular Signaling Pathways

This compound, acting as a phytoestrogen, can initiate both classical genomic and rapid non-genomic signaling cascades through its interaction with ERα.

Genomic Signaling Pathway

The classical pathway involves the binding of this compound to ERα in the cytoplasm or nucleus. This ligand-receptor complex then dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process typically occurs over hours and leads to long-term changes in protein synthesis and cellular function.

Caption: Genomic signaling pathway of this compound via ERα.

Non-Genomic Signaling Pathways

This compound can also elicit rapid, non-genomic effects by activating membrane-associated ERα (mERα). This interaction does not directly involve gene transcription but instead triggers intracellular kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways.[11] These pathways are crucial for cell survival, proliferation, and apoptosis and can be activated within minutes of ligand binding.[11][12] The activation of these pathways can also lead to ligand-independent activation of nuclear ERα through phosphorylation, creating a crosstalk between the two arms of estrogen signaling.[13]

Caption: Non-genomic signaling initiated by this compound at the plasma membrane.

Experimental Protocols

A standardized set of in vitro assays is used to characterize the phytoestrogenic activity of compounds like this compound.

Experimental Workflow

The characterization of a potential phytoestrogen follows a logical progression from receptor binding to functional cellular outcomes.

References

- 1. oecd.org [oecd.org]

- 2. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 6. Development of Novel Cell Lines for High-Throughput Screening to Detect Estrogen-Related Receptor Alpha Modulators [cebs.niehs.nih.gov]

- 7. Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine: Variability intervals in a population of healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the PI3K/Akt/mTOR pathway in estrogen-receptor positive HER2 negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic [explorationpub.com]

Methodological & Application

Application Note: High-Purity Loureirin C Isolation and Purification from Dracaena Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin C, a dihydrochalcone found in the red resin of Dracaena species, commonly known as "Dragon's Blood," has garnered significant interest in the scientific community.[1][2] This compound and its analogs have demonstrated a range of biological activities, including neuroprotective effects, anti-inflammatory properties, and potential as a selective estrogen receptor α (ERα) modulator.[3][4] As research into its therapeutic potential continues, standardized and efficient protocols for its isolation and purification are crucial. This document provides a detailed methodology for the extraction and purification of this compound from Dracaena cochinchinensis resin, along with relevant quantitative data and an overview of its known signaling pathways.

Data Presentation

Table 1: Quantitative Analysis of Related Dihydrochalcones from Dracaena Resin

While specific yield and purity data for this compound is not extensively published across multiple comparative studies, the following table presents representative analytical data for the closely related and co-isolated compounds, Loureirin A and Loureirin B, which can serve as a benchmark for the expected outcomes of the described protocol.

| Compound | Method | Linearity (r²) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Loureirin A | HPLC | > 0.999 | 98.07 - 101.29 | 0.29 - 0.45 | [5] |

| Loureirin B | HPLC | > 0.999 | 98.07 - 101.29 | 0.29 - 0.45 | [5] |

| Loureirin B | HPCE | > 0.99 | 98.1 | 1.3 - 3.8 | [6][7] |

Experimental Protocols

This section details a comprehensive protocol for the isolation and purification of this compound from Dracaena cochinchinensis resin, combining ultrasonic-assisted extraction with High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) for high-purity yields.

Sample Preparation and Extraction

-

Grinding: Weigh the dried resin of Dracaena cochinchinensis and grind it into a fine powder (approximately 30-mesh).

-

Ultrasonic-Assisted Extraction:

-

Place a known quantity of the powdered resin (e.g., 100 g) into a flask.

-

Add methanol at a 1:10 (w/v) ratio.

-

Perform ultrasonic extraction for 30 minutes at 50 kHz.[8]

-

Filter the extract and repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

-

Solvent Evaporation: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

Method A: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Sample Preparation: Dissolve the crude extract in methanol to a final concentration of approximately 10 mg/mL and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 10 µm, 250 x 20 mm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% acetic acid (B). A typical gradient could be: 0-10 min, 30% A; 10-40 min, 30-60% A; 40-50 min, 60-90% A.

-

Flow Rate: 15 mL/min.

-

Detection: UV at 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the retention time of a this compound standard.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain purified this compound powder.

Method B: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a valuable technique for separating compounds from complex mixtures without a solid stationary phase, thus avoiding irreversible adsorption.

-

Two-Phase Solvent System Selection:

-

Select a suitable two-phase solvent system. For dihydrochalcones, a common system is n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined by evaluating the partition coefficient (K) of this compound. A K-value between 0.5 and 2.0 is generally desirable.

-

-

HSCCC Operation:

-

Fill the HSCCC column with the stationary phase.

-

Rotate the column at a set speed (e.g., 850 rpm).

-

Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

-

Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.

-

-

Fraction Collection and Analysis:

-

Continuously monitor the effluent with a UV detector at 280 nm and collect fractions.

-

Analyze the collected fractions by analytical HPLC to identify those containing high-purity this compound.

-

-

Solvent Removal: Evaporate the solvent from the pure fractions to yield the final product.

Mandatory Visualizations

Experimental Workflow

References

- 1. glpbio.com [glpbio.com]

- 2. Dihydrochalcones and homoisoflavanes from the red resin of Dracaena cochinchinensis (Chinese dragon's blood) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. jocpr.com [jocpr.com]

Application Note: Quantification of Loureirin C using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of Loureirin C using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. While direct validated methods for this compound are not widely published, this protocol is adapted from established and validated methods for the structurally similar compounds, Loureirin A and Loureirin B.[1][2][3][4] The described methodology offers a robust starting point for the development and validation of a quantitative analysis of this compound in various sample matrices, including herbal extracts and pharmaceutical formulations. The protocol details the necessary reagents, instrumentation, chromatographic conditions, and sample preparation procedures. Additionally, it outlines the validation parameters that should be assessed to ensure the method's accuracy, precision, and reliability for its intended purpose.

Introduction

This compound is a flavonoid derivative found in Dragon's Blood resin, a traditional medicine obtained from plants of the Dracaena genus.[5] Like its analogues Loureirin A and B, this compound is of significant interest to researchers for its potential pharmacological activities.[5] Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and in pharmacokinetic and pharmacodynamic studies. This application note presents a comprehensive HPLC-UV method, based on existing literature for related compounds, to enable reliable quantification of this compound.

Materials and Reagents

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Acid: Acetic acid, analytical grade.

-

Reference Standard: this compound (purity ≥ 98%).

-

Sample: Material containing this compound (e.g., Dragon's Blood resin, plant extract, or formulated product).

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., Kromasil 100-5C18, 4.6 x 250 mm, 5 µm) is recommended.[4][6]

-

Data Acquisition and Processing: Chromatography software for instrument control, data acquisition, and analysis.

Table 1: Recommended Chromatographic Conditions

| Parameter | Recommended Setting |

| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (v/v) |

| Gradient/Isocratic | Isocratic (e.g., 37:63)[2][3] or a shallow gradient may be optimized |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 25 - 40 °C[1][4] |

| Injection Volume | 10 - 20 µL |

| Detection Wavelength | 280 nm[1][2][3][4] |

| Run Time | Approximately 40 minutes (adjust as needed for sufficient separation)[4][6] |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. This solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions

The following is a general procedure for the extraction of this compound from a solid matrix like Dragon's Blood resin. This may need to be adapted based on the specific sample matrix.

-

Weighing: Accurately weigh approximately 0.25 g of the powdered sample into a centrifuge tube.[1]

-

Extraction: Add a defined volume of methanol (e.g., 25 mL) to the sample.[1]

-

Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.[1][2][3]

-

Centrifugation: Centrifuge the extract to pellet any insoluble material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[7]

Method Validation (Recommended)

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

-

Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[4]

-

Precision: The precision of the method should be determined by repeatability (intra-day) and intermediate precision (inter-day) assays. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.

-

Accuracy: The accuracy should be assessed by performing recovery studies on samples spiked with known amounts of the this compound standard. Recoveries are expected to be within a range of 98.07% to 101.29%.[1][2][3]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation

The quantitative data obtained from the method validation should be summarized in a clear and structured manner for easy interpretation and comparison.

Table 2: Summary of Method Validation Parameters (Hypothetical Data for this compound)

| Parameter | Result |

| Retention Time (min) | ~28 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Precision (RSD, %) | < 2% |

| Accuracy (Recovery, %) | 98 - 102% |

| LOD (µg/mL) | ~0.1 |

| LOQ (µg/mL) | ~0.3 |

Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC-UV method.

Caption: Experimental workflow for this compound quantification by HPLC-UV.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantification of this compound. By adapting established protocols for structurally related compounds, researchers can develop and validate a method suitable for their specific analytical needs. Adherence to the outlined experimental procedures and thorough method validation will ensure the generation of accurate and reproducible data, which is essential for research, development, and quality control applications involving this compound.

References

- 1. jocpr.com [jocpr.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nacalai.com [nacalai.com]

Application Notes and Protocols for Loureirin C in In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Loureirin C is a dihydrochalcone, a type of natural phenol, isolated from the red resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood".[1] This resin has a long history in traditional medicine for promoting blood circulation.[1][2] this compound itself has been studied for a variety of biological activities, including anti-inflammatory, analgesic, antibacterial, anti-diabetic, and anti-tumor effects.[1][3] Recent research has highlighted its neuroprotective properties and its role as a selective estrogen receptor α (ERα) modulator, making it a compound of interest for studies on neurodegenerative diseases like Alzheimer's.[4][5] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture assays, with a focus on its solubility and preparation for experimental use.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 116384-24-8 | [2][3][6] |

| Molecular Formula | C₁₆H₁₆O₄ | [3][6] |

| Molecular Weight | 272.30 g/mol | [3][6] |

| Appearance | White to off-white solid/powder | [3][7] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (183.62 mM) | Requires ultrasonication for high concentrations. Use freshly opened DMSO as it is hygroscopic. | [1][7][8] |

| Methanol | Soluble | - | [3] |

| Ethanol | Soluble | - | [3] |

| Chloroform | Soluble | - | [2] |

| Dichloromethane | Soluble | - | [2] |

| Ethyl Acetate | Soluble | - | [2] |

| Acetone | Soluble | - | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.18 mM) | Primarily for in vivo use. | [8] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.18 mM) | Primarily for in vivo use. | [8] |

| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (9.18 mM) | Primarily for in vivo use; requires sonication. | [8] |

Table 3: Recommended Concentrations for In Vitro Assays

| Assay Type | Cell Line Example | Concentration Range | Notes | Reference |

| Cytotoxicity/Viability | SH-SY5Y | < 15 µM | Little to no effect on viability in the absence of stressors. | [9] |

| Neuroprotection (OGD/R) | SH-SY5Y | 1-15 µM | Increased cell viability observed. | [9] |

| General In Vitro Screening | Various | 0.1 - 100 µM | A broad range is recommended for initial dose-response studies. | [10] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for use in various cell culture experiments.

Materials:

-

This compound powder (MW: 272.30 g/mol )

-

Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Sterile pipette tips

Procedure:

-

Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 272.30 g/mol × 1000 mg/g = 2.723 mg

-

-

Weighing: Carefully weigh out 2.723 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Solubilization: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

-

Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If complete dissolution is not achieved, place the tube in an ultrasonic bath for 5-10 minutes.[1][8] Gentle warming to 37°C can also aid solubility.[1] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected cryovials. This prevents repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8] Ensure the vials are protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium (appropriate for the cell line being used)

-

Sterile pipette tips and tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Example for a final concentration of 10 µM):

-

Perform an intermediate dilution first to minimize pipetting errors and the final DMSO concentration. For example, dilute the 10 mM stock 1:100 in complete cell culture medium to create a 100 µM intermediate solution (e.g., add 5 µL of 10 mM stock to 495 µL of medium).

-

Add the required volume of the intermediate solution to your cell culture wells to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

-

-

Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

-

Application to Cells: Mix the working solution gently by pipetting and then add it to the cell culture plates. Incubate for the desired experimental duration.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for preparing and using this compound in cell culture.

Signaling Pathway Diagram

Caption: Simplified signaling pathways modulated by this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | CAS:116384-24-8 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | 116384-24-8 [chemicalbook.com]

- 4. This compound, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound|lookchem [lookchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Theoretical and Experimental Investigation of the Antioxidation Mechanism of this compound by Radical Scavenging for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Loureirin C in Anti-inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Loureirin C, a dihydrochalcone compound isolated from Dragon's Blood resin, in a range of anti-inflammatory assays. The protocols detailed below are based on established methodologies and published research, offering a framework for investigating the anti-inflammatory potential of this natural product.

Introduction

This compound has emerged as a promising anti-inflammatory agent, with studies demonstrating its efficacy in both in vivo and in vitro models of inflammation. Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of a cascade of inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The following sections provide detailed protocols for assessing the anti-inflammatory effects of this compound and summarize the available quantitative data.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in various anti-inflammatory assays.

Table 1: In Vivo Anti-inflammatory Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

| Parameter | Dosage (mg/kg) | Result | p-value | Reference |

| Neurological Score | 7 | Reduction in neurological deficit | < 0.001 | [1][2] |

| 14 | Further reduction in neurological deficit | < 0.001 | [1][2] | |

| 28 | Significant reduction in neurological deficit | < 0.001 | [1][2] | |

| Brain Water Content | 7 | Reduction in edema | < 0.001 | [1][2] |

| 14 | Further reduction in edema | < 0.001 | [1][2] | |

| 28 | Significant reduction in edema | < 0.001 | [1][2] | |

| Cerebral Infarct Volume | 7 | Reduction in infarct size | = 0.001 | [1][2] |

| 14 | Further reduction in infarct size | = 0.001 | [1][2] | |

| 28 | Significant reduction in infarct size | = 0.001 | [1][2] |

Table 2: In Vitro Anti-inflammatory Effects of a this compound-related Compound in LPS-stimulated BV-2 Microglial Cells

| Assay | Parameter | Result | Reference |

| Nitric Oxide Production | IC50 | 11.5 ± 1.7 μM | [2] |

Note: This IC50 value is for a compound structurally related to this compound and serves as a reference for dose-ranging studies.

Experimental Protocols

In Vitro Anti-inflammatory Assays

Cell Lines:

-

BV-2 (murine microglia): A commonly used cell line for studying neuroinflammation.

-

RAW 264.7 (murine macrophages): A standard cell line for general inflammation studies.

Culture Conditions:

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

This compound Preparation:

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-100 mM).

-

Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

-

Seed BV-2 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce inflammation. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).

-

After 24 hours, collect 50 μL of the cell culture supernatant from each well.

-

Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

This protocol is for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.

Protocol:

-

Follow steps 1-3 of the Nitric Oxide Production Assay protocol, seeding cells in a 24-well plate at a density of 2 x 10^5 cells/well.

-

After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the provided standards.

This protocol allows for the assessment of this compound's effect on the protein expression and phosphorylation status of key signaling molecules.

Protocol:

-

Seed BV-2 or RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 μg/mL) for a shorter duration suitable for observing signaling events (e.g., 30-60 minutes for phosphorylation events, longer for total protein expression).

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TLR4, MyD88, phosphorylated-p65, total p65, phosphorylated-ERK, total-ERK, phosphorylated-JNK, total-JNK, phosphorylated-p38, and total-p38 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

This protocol measures the effect of this compound on the mRNA levels of inflammatory genes.

Protocol:

-

Follow steps 1-3 of the Western Blot protocol, using an appropriate incubation time for gene expression changes (e.g., 4-6 hours).

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2 for COX-2) and a housekeeping gene (e.g., Actb or Gapdh).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

In Vivo Anti-inflammatory Assay: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

This is a widely used model to study ischemic stroke and subsequent neuroinflammation. This compound has been shown to be effective in this model.[1][2]

Protocol Outline:

-

Animal Model: Use adult male Sprague-Dawley rats (250-300 g).

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium).

-

MCAO Procedure:

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Introduce a nylon monofilament suture (with a rounded tip) through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Induce ischemia for a defined period (e.g., 1-2 hours).

-

-

Reperfusion: Withdraw the filament to allow for reperfusion.

-

This compound Administration: Administer this compound by intragastric gavage at the desired doses (e.g., 7, 14, and 28 mg/kg) at the time of reperfusion or as per the experimental design.

-

Outcome Assessment (at 24 hours post-reperfusion):

-

Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system (e.g., Zea Longa's 5-point scale).

-

Brain Water Content: Measure brain edema by comparing the wet and dry weight of the brain hemispheres.

-

Infarct Volume Measurement: Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and quantify the volume.

-

Immunohistochemistry/Immunofluorescence: Analyze brain sections for markers of microglial activation (e.g., Iba1) and inflammatory mediators.

-

Visualizations

Caption: In Vitro Anti-inflammatory Assay Workflow for this compound.

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

Caption: this compound inhibits the MAPK signaling pathway.

References

Loureirin C for Cell Cycle Analysis in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin C, a dihydrochalcone derived from Dracaena cochinchinensis (Lour.) S.C.Chen, belongs to a class of flavonoids that have garnered significant interest in cancer research. These natural compounds are being investigated for their potential as cytotoxic agents that can promote apoptosis and regulate cell cycle progression in cancer cells. This document provides detailed application notes and experimental protocols for the study of this compound's effects on the cell cycle in cancer research. While specific data for this compound is still emerging, the information presented herein is based on studies of closely related Loureirin analogues, which are expected to exhibit similar mechanisms of action. A recent study on a synthetic dihydrochalcone analogue of Loureirin, referred to as compound 4c, has demonstrated potent anti-cancer activity by inducing cell cycle arrest in colorectal cancer cells.[1][2] This analogue provides a valuable model for understanding the potential therapeutic applications of this compound.

Application Notes

This compound and its analogues have shown promise in selectively targeting cancer cells.[1] The primary mechanism of action appears to be the induction of cell cycle arrest, which is a critical process in controlling cell proliferation. The study of these compounds is crucial for the development of novel anti-cancer therapies.

Mechanism of Action

Preliminary investigations into Loureirin analogues suggest that their anti-proliferative effects are mediated through the regulation of key cell cycle proteins. One such analogue, compound 4c, has been shown to induce G2/M phase arrest in colorectal cancer cell lines.[1][2] This cell cycle blockade is associated with the modulation of cell cycle-associated proteins. The proposed mechanism involves the upregulation of the p53 signaling pathway, a critical tumor suppressor pathway that governs cell cycle checkpoints. Activation of p53 can lead to the transcriptional activation of downstream targets such as p21 (CDKN1A), a cyclin-dependent kinase inhibitor that plays a pivotal role in enforcing cell cycle arrest.[3][4] By halting the cell cycle, Loureirin analogues may prevent the replication of damaged DNA and induce apoptosis in cancer cells.

Potential Applications in Cancer Research

-

Screening for Anti-Cancer Activity: this compound can be screened against a panel of cancer cell lines to determine its IC50 values and identify cancer types that are particularly sensitive to its effects.[5][6]

-

Mechanistic Studies: Detailed analysis of the effects of this compound on cell cycle distribution can elucidate its mechanism of action.

-

Combination Therapy Studies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies with reduced side effects.

-

Drug Development: As a natural product with potential anti-cancer properties, this compound represents a promising lead compound for the development of new anti-cancer drugs.

Data Presentation

The following table summarizes the quantitative data on the effect of a Loureirin analogue (compound 4c) on the cell cycle distribution in HCT116 and HT29 colorectal cancer cell lines. This data is representative of the potential effects of this compound and should be used as a guide for designing experiments.

| Cell Line | Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| HCT116 | Control (DMSO) | - | 55.2 | 15.8 | 29.0 |

| Compound 4c | 10 | 48.9 | 10.1 | 41.0 | |

| Compound 4c | 20 | 35.1 | 5.9 | 59.0 | |

| HT29 | Control (DMSO) | - | 60.5 | 20.1 | 19.4 |

| Compound 4c | 20 | 50.2 | 15.3 | 34.5 | |

| Compound 4c | 40 | 38.7 | 10.8 | 50.5 |

Data is adapted from a study on a Loureirin analogue (compound 4c) and is intended to be representative.[1][2]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., HCT116, HT29)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet twice with 2 mL of cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with 2 mL of PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing 50 µL of RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak will have the lowest fluorescence intensity, the G2/M peak will have approximately double the fluorescence intensity of the G0/G1 peak, and the S phase will be the region between the two peaks.

-

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for the detection of key cell cycle regulatory proteins (e.g., p53, p21, Cyclin A2, Cyclin B1) in cancer cells treated with this compound.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin A2, anti-Cyclin B1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash the treated and untreated cells with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Use a loading control like GAPDH to ensure equal protein loading.

-

Mandatory Visualizations

References

- 1. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

In Vivo Administration of Loureirin C: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Loureirin C, a bioactive dihydrochalcone compound isolated from Dragon's Blood resin. The information compiled herein is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound in various disease models.

Overview of In Vivo Administration Routes

This compound has been investigated in several preclinical models, primarily utilizing oral and intraperitoneal routes of administration. The choice of administration route is critical and depends on the specific research question, the targeted disease model, and the desired pharmacokinetic profile.

Oral administration (gavage) is a common route for preclinical studies, mimicking a potential clinical route for drug delivery. It is suitable for assessing the systemic effects of this compound following gastrointestinal absorption.

Intraperitoneal (IP) injection allows for rapid absorption and systemic distribution, bypassing first-pass metabolism in the liver. This route is often used in proof-of-concept studies to ensure systemic exposure to the compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving this compound and a closely related compound, Loureirin B. This information can serve as a starting point for dose selection and study design.

Table 1: In Vivo Studies of this compound

| Animal Model | Administration Route | Dosage | Vehicle | Key Findings |

| Rat Model of Ischemia/Reperfusion Injury | Intragastric | 7, 14, and 28 mg/kg | Not specified | Alleviated brain impairment |

| Mouse Model of Depression | Oral | 0.64 mg/kg | Not specified | Attenuated behavioral impairment |

| Mouse Model of Alzheimer's Disease | Oral | Not specified | Not specified | Improved cognitive impairment[1] |

Table 2: In Vivo Study of Loureirin B (Related Compound)

| Animal Model | Administration Route | Dosage | Vehicle | Key Findings |

| Mouse Model of Osteoporosis | Intraperitoneal Injection | 4 mg/kg | Not specified | Protected against bone loss[2] |

Table 3: Recommended Vehicle for In Vivo Administration of this compound

| Component | Percentage |

| DMSO | 10% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline | 45% |

| This vehicle has been reported to be effective for in vivo administration of this compound.[3] |

Experimental Protocols

The following are detailed protocols for the most common in vivo administration routes for this compound, adapted from established laboratory procedures.

Protocol for Oral Gavage in Rats

This protocol is suitable for studies such as the investigation of this compound in a rat model of ischemia/reperfusion injury.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Rat gavage needle (16-18 gauge, 2-3 inches long, with a rounded tip)[3][4]

-

Syringes (appropriate volume for dosing)

-

Animal scale

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Prepare the vehicle solution as specified in Table 3.

-

Dissolve this compound in the vehicle. Gentle warming or sonication may be used to aid dissolution. Prepare fresh on the day of dosing.

-

-

Animal Preparation:

-

Weigh the rat to determine the precise volume of the dosing solution to be administered (volume in mL = (dosage in mg/kg * body weight in kg) / concentration in mg/mL). The maximum recommended dosing volume for rats is 10-20 ml/kg.[3]

-

Properly restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body.

-

-

Gavage Procedure:

-

Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury. Mark the needle if necessary.[4][5]

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Allow the rat to swallow the needle. Do not force it. The needle should pass smoothly down the esophagus.

-

Once the needle is in the correct position, slowly administer the dosing solution.

-

After administration, gently remove the needle in a single, smooth motion.

-

-

Post-Procedure Monitoring:

-

Return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

-

Protocol for Intraperitoneal (IP) Injection in Mice